molecular formula C5H3FN4O2S B14009112 7H-purine-2-sulfonyl Fluoride CAS No. 1869-08-5

7H-purine-2-sulfonyl Fluoride

Cat. No.: B14009112
CAS No.: 1869-08-5
M. Wt: 202.17 g/mol
InChI Key: NZSCEETXIUKPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in the presence of aqueous fluoroboric acid . This method can be optimized by protecting the purine N-9 position to simplify purification and improve yields.

Industrial Production Methods: Industrial production of sulfonyl fluorides, including 7H-purine-2-sulfonyl Fluoride, often involves direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of diverse functionalized sulfonyl fluorides under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 7H-purine-2-sulfonyl Fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the sulfonyl fluoride group makes it a versatile intermediate for further functionalization.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include potassium fluoride and thiols.

    Oxidation and Reduction: These reactions typically involve standard oxidizing and reducing agents, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield sulfonyl thiols, while oxidation can produce sulfonyl oxides .

Comparison with Similar Compounds

Uniqueness: 7H-purine-2-sulfonyl Fluoride stands out due to its unique combination of a purine ring and a sulfonyl fluoride group, providing a balance of stability and reactivity that is advantageous for various applications. Its ability to selectively modify protein residues and its potential for use in drug development highlight its significance in scientific research .

Properties

IUPAC Name

7H-purine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN4O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSCEETXIUKPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)S(=O)(=O)F)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398037
Record name 7H-purine-2-sulfonyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869-08-5
Record name Purine-2-sulfonyl fluoride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-purine-2-sulfonyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.